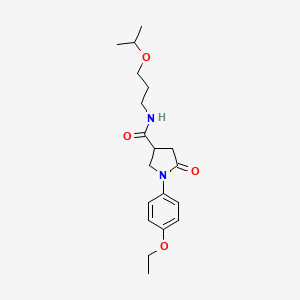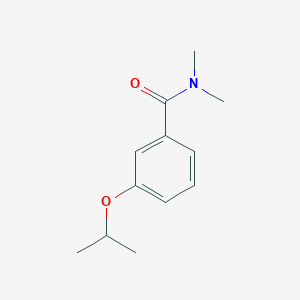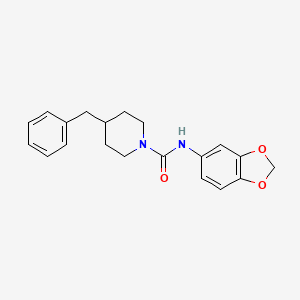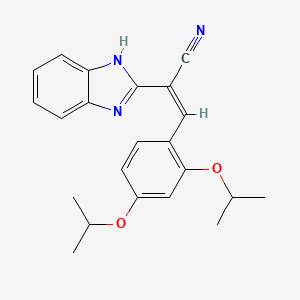![molecular formula C18H17FN2O B5313438 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide, commonly known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Despite its potential therapeutic applications, the abuse of 5F-MDMB-PINACA has led to serious health concerns, including addiction, overdose, and death.
作用機序
The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and central nervous system. When activated by a ligand, such as 5F-MDMB-PINACA, the CB1 receptor inhibits the release of neurotransmitters, such as dopamine and GABA, which are responsible for modulating mood, cognition, and perception. This inhibition leads to the psychoactive effects of cannabinoids, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The abuse of 5F-MDMB-PINACA has been associated with a range of adverse effects, including tachycardia, hypertension, respiratory depression, seizures, psychosis, and death. These effects are thought to be due to the potent agonism of the CB1 receptor, which can lead to the dysregulation of neurotransmitter systems and the disruption of normal physiological processes.
実験室実験の利点と制限
5F-MDMB-PINACA has several advantages as a research tool, including its high potency, long duration of action, and selectivity for the CB1 receptor. However, the abuse potential and health risks associated with this compound make it a challenging substance to work with in a laboratory setting. Researchers must take appropriate safety precautions when handling 5F-MDMB-PINACA and ensure that their experiments are conducted in compliance with ethical and legal guidelines.
将来の方向性
Despite the risks associated with 5F-MDMB-PINACA, this compound has potential therapeutic applications in the treatment of pain, inflammation, and other medical conditions. Future research should focus on identifying safer and more effective synthetic cannabinoids that can be used for these purposes. Additionally, studies should investigate the long-term effects of synthetic cannabinoid use on brain function, cognition, and mental health. Finally, efforts should be made to educate the public about the dangers of synthetic cannabinoids and to develop effective strategies for preventing their abuse.
合成法
The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoroindole-3-carboxaldehyde with 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 2-(dimethylamino)ethylamine to yield 5F-MDMB-PINACA. This synthesis method was first reported in a patent application by Pfizer in 2009.
科学的研究の応用
5F-MDMB-PINACA has been used in several scientific studies to investigate the pharmacology of synthetic cannabinoids. In a study published in the Journal of Pharmacology and Experimental Therapeutics, researchers found that 5F-MDMB-PINACA was a potent agonist of the CB1 receptor, with a binding affinity that was 11 times greater than that of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide. This study also showed that 5F-MDMB-PINACA had a longer duration of action and a greater potency than other synthetic cannabinoids, such as JWH-018 and AM-2201.
特性
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12-2-4-13(5-3-12)18(22)20-9-8-14-11-21-17-7-6-15(19)10-16(14)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJJCKRKJYCQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
![5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5313359.png)


![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)


![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5313399.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5313417.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)
